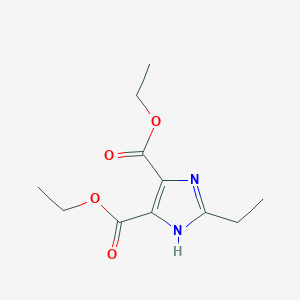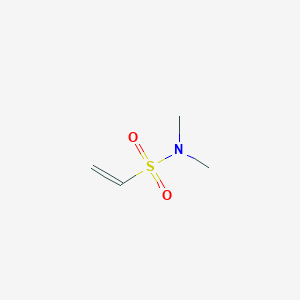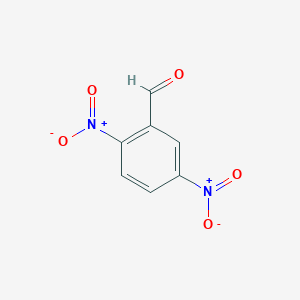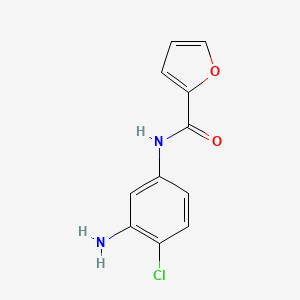
6-Hydroxy-2-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Hydroxy-2-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H4F3NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position . The molecular weight of this compound is 207.11 .Physical and Chemical Properties Analysis
“this compound” is a white powder . It has a boiling point of 259.3℃ at 760 mmHg and a density of 1.484 g/cm3 . Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .Scientific Research Applications
Enzymatic Hydroxylation
6-Hydroxynicotinic acid, a derivative of nicotinic acid, can be produced through enzymatic hydroxylation. This process utilizes microorganisms such as Pseudomonas, Bacillus, or Achromobacter and maintains a specific concentration range during nicotinic acid addition to facilitate simultaneous biomass and product formation without product decomposition (Mizon, 1995).
Microbial Conversion in Electrolytic Systems
The conversion of nicotinic acid to 6-hydroxynicotinic acid can be efficiently achieved using a bioelectrochemical method. This process involves a Pseudomonas fluorescens TN5-immobilized column electrolytic method, which accelerates the conversion rate compared to aerobic oxidation (Torimura et al., 1998).
Nicotinic Acid Hydroxylase System
The nicotinic acid hydroxylase system in Pseudomonas fluorescens is capable of converting nicotinic acid into 6-hydroxynicotinic acid. This conversion is a critical initial step in the breakdown of nicotinic acid into various acids, such as ammonia, formic, acetic, lactic, and malic acid (Hunt, 1959).
Nicotinic Acid Oxidation Pathways
Bacteria, like Bacillus species, initiate the degradation of nicotinic acid by hydroxylation to form 6-hydroxynicotinic acid. This enzymatic reaction is integral to subsequent oxidative decarboxylation processes leading to compounds like maleamic and formic acids (Ensign & Rittenberg, 1964).
Purification of Nicotinic Acid Dehydrogenase
The purification of nicotinic acid dehydrogenase, an enzyme catalyzing the formation of 6-hydroxynicotinic acid from nicotinic acid, has been achieved. This enzyme plays a critical role in hydroxylating various compounds and is linked to the cytochrome respiratory chain in P. fluorescens TN5 cells (Hurh et al., 1994).
Biosynthesis of Nicotine from Nicotinic Acids
Research has shown that specific ring hydrogen-labeled nicotinic acids, when fed to tobacco root cultures, are significantly incorporated into nicotine. This indicates the enzymatic action on the 6-position of nicotinic acid during its conversion to nicotine (Dawson et al., 1960).
Oxygen Source in Hydroxylation Reactions
Studies reveal that enzymes hydroxylating nicotinic acid to 2,6-dihydroxynicotinic acid use water as the oxygen source, with molecular oxygen serving as a terminal electron acceptor. This understanding aids in the comprehension of hydroxylation mechanisms at the molecular level (Hirschberg & Ensign, 1971).
Efficient Synthesis from Fluorinated Precursors
The development of novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives involves the synthesis of the pyridine ring. These compounds are essential intermediates in manufacturing COMT inhibitors (Kiss et al., 2008).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSINKYEUOBDEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

